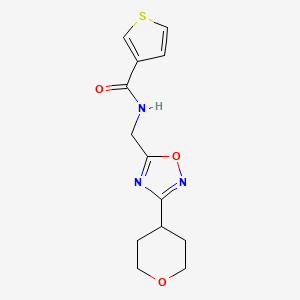

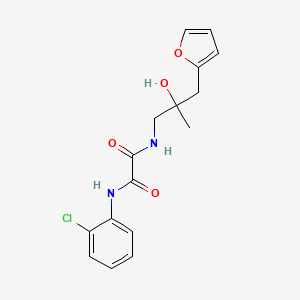

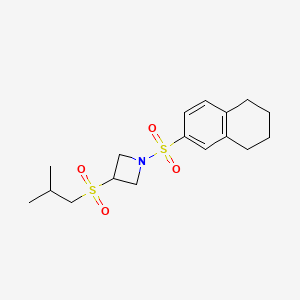

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Tert-butyl groups can be introduced into various compounds through different chemical reactions . For instance, tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems through condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Aplicaciones Científicas De Investigación

Versatile Intermediates for Asymmetric Synthesis

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a key compound in the synthesis of diverse amines. Ellman et al. (2002) describe N-tert-Butanesulfinyl aldimines and ketimines as versatile intermediates for the asymmetric synthesis of amines, utilizing tert-butanesulfinamide which could be related to the compound . These intermediates are used to synthesize a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and others, thereby demonstrating the compound's relevance in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the compound in focus, are reported by Jasch et al. (2012) to be effective in various chemical reactions. These include nucleophilic substitutions with aromatic amines and alcohols under mild conditions and modifications through radical reactions, thereby broadening the scope of potential applications in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Protected 1,2-Amino Alcohols

The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, as reported by Tang et al. (2001), showcases another application area. This process involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, highlighting the compound's utility in the synthesis of specific alcohol derivatives (Tang, Volkman, & Ellman, 2001).

Intermediate for Anticancer Drugs

Zhang et al. (2018) discuss the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to the one , emphasizing its importance as an intermediate for small molecule anticancer drugs. This underlines the potential pharmaceutical applications of such compounds in the development of new treatments for cancer (Zhang, Ye, Xu, & Xu, 2018).

Propiedades

IUPAC Name |

tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-18(2,3)23-17(22)21-11-9-19(14-20,10-12-21)15-24-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASLEHWICWQSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CSCC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)